![molecular formula C8H17NNa2O6P2 B12363849 disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)
disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate, also known as disodium cycloheptylaminomethylene diphosphate, is a bisphosphonate compound. Bisphosphonates are a class of drugs known for their ability to inhibit bone resorption and are commonly used in the treatment of bone disorders. This compound specifically inhibits squalene synthase and sterol biosynthesis in vitro and in vivo, making it a valuable tool in both medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate involves the reaction of cycloheptylamine with a suitable phosphonate precursor under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature. The product is then purified through crystallization or other suitable methods to achieve a high purity level .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: It can be reduced under specific conditions to yield different phosphinate derivatives.
Substitution: The compound can undergo substitution reactions where the cycloheptylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphinate and phosphonate derivatives, which have applications in different fields such as medicinal chemistry and materials science .
Scientific Research Applications
Disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly apoptosis in immune cells.
Medicine: It is used in the treatment of bone disorders by inhibiting bone resorption and preventing bone loss.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate involves the inhibition of squalene synthase, an enzyme crucial for sterol biosynthesis. By inhibiting this enzyme, the compound disrupts the production of sterols, which are essential components of cell membranes. This leads to increased caspase-mediated apoptosis in various immune cells, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Risedronate: Known for its use in preventing bone fractures.
Zoledronate: Used in the treatment of hypercalcemia and bone metastases.
Uniqueness
Disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate is unique due to its specific inhibition of squalene synthase, which is not a common target for other bisphosphonates. This unique mechanism makes it particularly effective in certain therapeutic applications, especially in the prevention of bone resorption and loss .
Properties
Molecular Formula |
C8H17NNa2O6P2 |
|---|---|
Molecular Weight |
331.15 g/mol |
IUPAC Name |
disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C8H19NO6P2.2Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChI Key |
PCSJAAWOSGCAFV-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCC(CC1)NC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide](/img/structure/B12363773.png)

![3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12363780.png)
![6Lac[6]Met](/img/structure/B12363786.png)
![2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12363791.png)
![disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12363799.png)
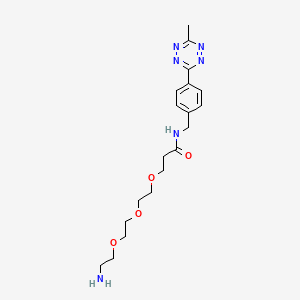
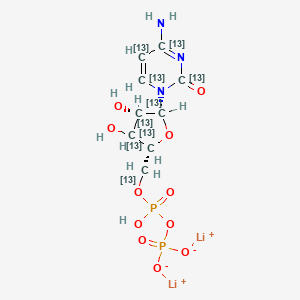
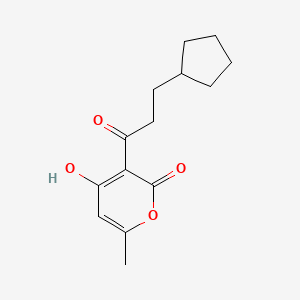
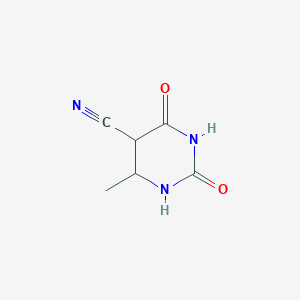
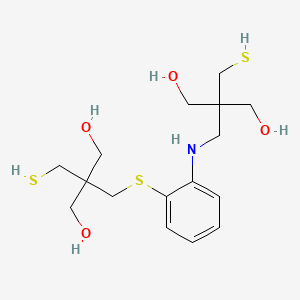
![4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile](/img/structure/B12363850.png)


